(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane
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Overview
Description
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a methylidene group, and a propan-2-yl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane can be achieved through several synthetic routes. One common method involves the use of cyclohexanone as a starting material, which undergoes a series of reactions including alkylation, reduction, and dehydration to form the desired compound. The reaction conditions typically involve the use of strong bases and reducing agents, such as sodium borohydride or lithium aluminum hydride, under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale reactors and continuous flow processes. These methods ensure high yields and purity of the compound. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions and reduce the overall production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while reduction typically produces more saturated hydrocarbons.
Scientific Research Applications
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure and is used in asymmetric synthesis and medicinal chemistry.
(1R,4R,5S)-(-)-Guaia-6,10(14)-diene: Another compound with a similar cyclohexane ring structure, used in the study of natural products and their biological activities.
(1R,4R)-p-Mentha-2,8-dien-1-ol: A monoterpenoid with applications in flavor and fragrance industries.
Uniqueness
What sets (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane apart is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in the development of new pharmaceuticals.
Properties
CAS No. |
122331-74-2 |
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Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H20/c1-8(2)11-6-5-9(3)7-10(11)4/h8-9,11H,4-7H2,1-3H3/t9-,11-/m1/s1 |
InChI Key |
DEGNFHVRBRNTBM-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C(=C)C1)C(C)C |
Canonical SMILES |
CC1CCC(C(=C)C1)C(C)C |
Origin of Product |
United States |
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